molecular formula C15H26N2O3 B1293110 tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate CAS No. 960201-86-9

tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Cat. No.: B1293110
CAS No.: 960201-86-9
M. Wt: 282.38 g/mol
InChI Key: NWAKHTZENIYBGL-CMDGGOBGSA-N
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Description

Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H26N2O3 and its molecular weight is 282.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives The chemical tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is utilized in the synthesis of various organic compounds. A notable application involves its reaction with methylhydrazine leading to the formation of derivatives with a 1-methyl-1H-pyrazol-5-yl substituent. This reaction showcases its role in creating novel compounds with potential applications in drug development and organic chemistry research Richter et al., 2009.

Catalysis and Polymerization Another significant application is found in the field of catalysis and polymerization. The compound has been involved in the synthesis and polymerization of derivatives that serve as effective catalysts in acylation chemistry. These catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives demonstrate the utility of this compound in enhancing the efficiency of chemical processes, including the acylation of tert-butanol Mennenga et al., 2015.

Intermediate for Anticancer Drugs The compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. Its transformation into tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate and further into drugs targeting the PI3K/AKT/mTOR pathway illustrates its critical role in the development of new anticancer therapeutics. The methodology for synthesizing this intermediate highlights its potential in contributing to the discovery and optimization of novel anticancer agents Zhang et al., 2018.

Stereoselective Synthesis In stereoselective synthesis, the compound is employed in the creation of piperidine derivatives fused with oxygen heterocycles. The process showcases its application in synthesizing complex molecular architectures with high stereoselectivity, contributing to the field of stereochemistry and the development of compounds with specific spatial arrangements Moskalenko & Boev, 2014.

Synthon for Piperidine Derivatives It also acts as a synthon in the preparation of diverse piperidine derivatives, demonstrating its versatility as a building block in organic synthesis. The ability to generate a range of piperidine derivatives highlights its utility in expanding the toolkit of compounds available for pharmaceutical development and chemical research Moskalenko & Boev, 2014.

Safety and Hazards

This compound is classified as an irritant .

Properties

IUPAC Name

tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAKHTZENIYBGL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960201-86-9
Record name tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate
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